

Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B7767626

[Get Quote](#)

A Spectroscopic Guide to Bis(2-ethylhexyl)amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for **bis(2-ethylhexyl)amine**, a secondary amine utilized in various chemical synthesis and industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical and spectral data for **bis(2-ethylhexyl)amine** are summarized below, providing a quick reference for its fundamental properties.

Property	Value
Molecular Formula	C ₁₆ H ₃₅ N
Molecular Weight	241.46 g/mol
Appearance	Clear, colorless liquid[1]
CAS Number	106-20-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **bis(2-ethylhexyl)amine** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of **bis(2-ethylhexyl)amine** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for **Bis(2-ethylhexyl)amine**

Chemical Shift (ppm)	Multiplicity	Assignment
~2.4 - 2.6	Doublet	-CH ₂ -N- (Methylene adjacent to Nitrogen)
~1.4 - 1.6	Multiplet	-CH- (Methine)
~1.2 - 1.4	Multiplet	-CH ₂ - (Methylene groups in the hexyl chain)
~0.8 - 1.0	Triplet	-CH ₃ (Terminal methyl groups)

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing between 0.5-5.0 ppm, depending on concentration and solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **bis(2-ethylhexyl)amine** molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3)[2].

Table 2: ¹³C NMR Spectral Data for **Bis(2-ethylhexyl)amine** in CDCl_3

Chemical Shift (ppm)	Assignment
~51.9	-CH ₂ -N- (Methylene carbon adjacent to Nitrogen)
~39.8	-CH- (Methine carbon)
~31.5	-CH ₂ - (Methylene carbon in the hexyl chain)
~29.0	-CH ₂ - (Methylene carbon in the hexyl chain)
~24.1	-CH ₂ - (Methylene carbon in the ethyl group)
~23.1	-CH ₂ - (Methylene carbon in the hexyl chain)
~14.1	-CH ₃ (Terminal methyl carbon of the hexyl group)
~11.1	-CH ₃ (Terminal methyl carbon of the ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a secondary amine, **bis(2-ethylhexyl)amine** shows a characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for **Bis(2-ethylhexyl)amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Weak	N-H Stretch (Secondary Amine)
~2850 - 2960	Strong	C-H Stretch (Aliphatic)
~1460 - 1470	Medium	C-H Bend (Methylene)
~1380 - 1385	Medium	C-H Bend (Methyl)
~1020 - 1250	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **bis(2-ethylhexyl)amine**, electron ionization (EI) is a common method.

Table 4: Major Fragments in the Mass Spectrum of **Bis(2-ethylhexyl)amine**

m/z	Relative Intensity	Assignment of Fragment Ion
241	Low	$[M]^+$ (Molecular Ion)
142	Strong	$[CH_3(CH_2)_3CH(C_2H_5)CH_2NH_2]^+$ (α -cleavage)
44	Medium	$[CH_3CH_2NH]^+$
43	Medium	$[C_3H_7]^+$
30	Medium	$[CH_2NH_2]^+$

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is often the result of α -cleavage next to the nitrogen atom.[\[1\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented.

NMR Spectroscopy Protocol

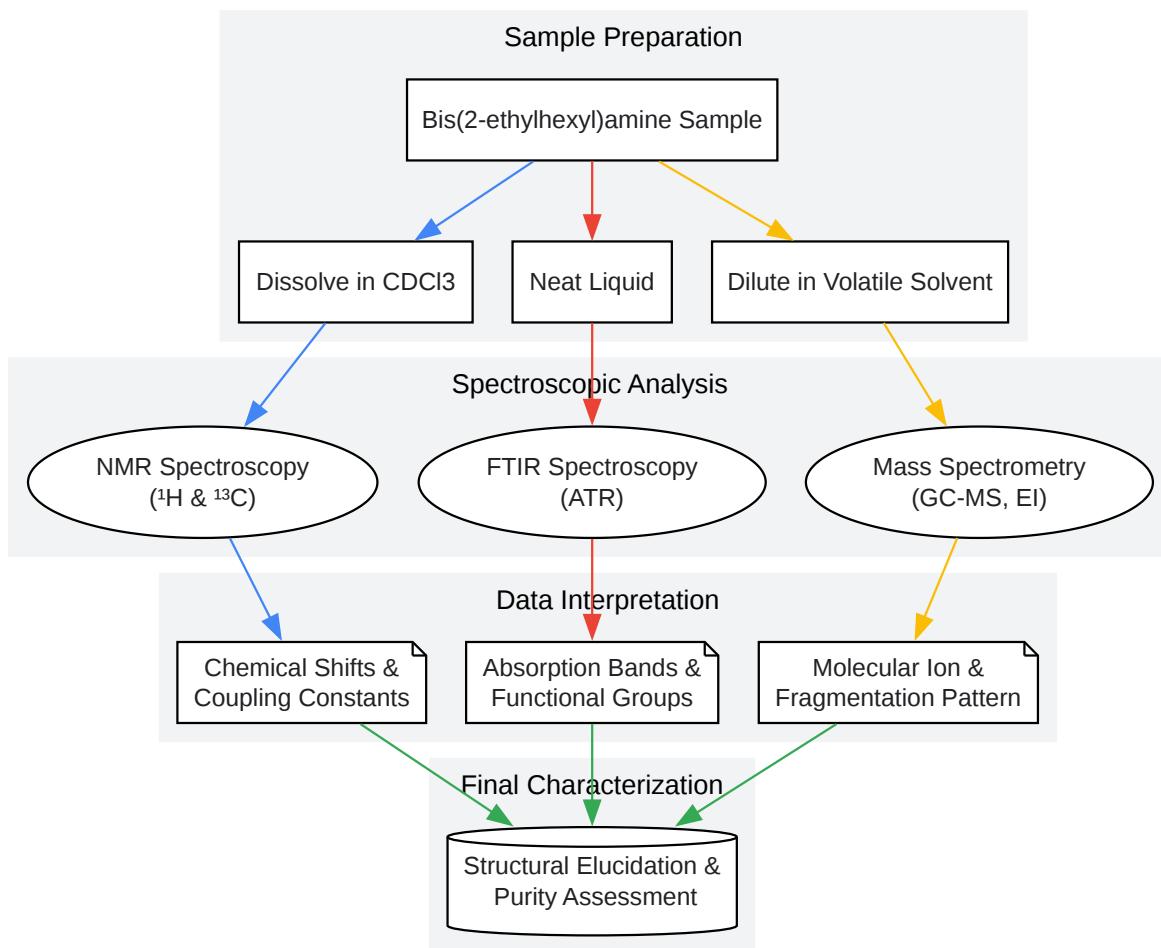
- Sample Preparation: A small amount of **bis(2-ethylhexyl)amine** (typically 5-25 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), in a 5 mm NMR tube.[\[3\]](#) The solution should be homogeneous and free of any particulate matter.
- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C

NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (ATR Method)

As **bis(2-ethylhexyl)amine** is a liquid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.


- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small drop of neat **bis(2-ethylhexyl)amine** is placed directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.
- Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Introduction: A dilute solution of **bis(2-ethylhexyl)amine** in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
- Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of **bis(2-ethylhexyl)amine** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **bis(2-ethylhexyl)amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767626#bis-2-ethylhexyl-amine-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com